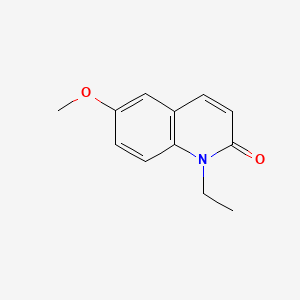

2(1H)-Quinolinone, 1-ethyl-6-methoxy-

Description

Historical Development and Significance of Quinolinone Derivatives in Academic Research

The history of this compound class begins with its parent structure, quinoline (B57606), which was first isolated from coal tar in 1834. ontosight.ai Since then, quinoline and its derivatives, including the quinolinone family, have become cornerstones of heterocyclic chemistry. The quinolone (or oxo-quinoline) ring system is now recognized as one of the most prevalent heterocyclic structures in drug research. epa.gov

The significance of these derivatives in academia and industry stems from their wide array of pharmacological activities. For decades, researchers have synthesized and screened countless quinoline-based compounds, leading to the development of crucial medicines. These include antimalarials (e.g., chloroquine, quinine), antibacterials (e.g., ciprofloxacin), and anticancer agents (e.g., camptothecin). pharmint.net The versatility of the quinoline scaffold allows for extensive functionalization, enabling chemists to fine-tune its biological and physicochemical properties for various therapeutic targets. epa.govpharmint.net

Overview of the 2(1H)-Quinolinone Core in Heterocyclic Chemistry and Pre-clinical Research

The 2(1H)-quinolinone core is a bicyclic aromatic system where a benzene (B151609) ring is fused to a pyridin-2-one ring. In the realm of drug discovery, it is often referred to as a "privileged structure." This term denotes a molecular framework that is capable of binding to multiple, diverse biological targets, making it a valuable starting point for the development of new therapeutic agents. epa.govepa.gov

Pre-clinical research has extensively validated the therapeutic potential of the 2(1H)-quinolinone scaffold. A vast body of literature demonstrates that derivatives of this core exhibit a remarkable range of biological activities. These include, but are not limited to, anticancer, antimicrobial, anti-HIV, anti-inflammatory, and antitubercular properties. epa.govpharmint.netepa.gov The planar nature of the bicyclic system allows it to intercalate with DNA, while its various substitution points can form specific interactions with enzyme active sites and cellular receptors, leading to its diverse pharmacological profile.

Current Research Trends and Emerging Areas for 2(1H)-Quinolinone, 1-ethyl-6-methoxy-

While extensive research exists for the broader quinolinone class, publicly available studies focusing specifically on 2(1H)-Quinolinone, 1-ethyl-6-methoxy- are limited. However, its importance is highlighted by its inclusion in pharmaceutical patent literature. For instance, a European patent identifies "2-ethyl-6-methoxyquinoline" as a particularly preferred structure within a series of compounds designed as angiotensin II antagonists for potential use as medicaments. pharmaffiliates.com This suggests that the specific combination of the 1-ethyl and 6-methoxy groups on the quinoline core is of significant interest in industrial drug development, likely as part of structure-activity relationship (SAR) studies to optimize efficacy and pharmacokinetic profiles.

Broader research on closely related 6-methoxy-quinolinone derivatives reveals key therapeutic trends. Scientists are actively investigating these scaffolds for applications in oncology and infectious diseases. One major area of interest is in overcoming multidrug resistance in cancer. Studies have shown that certain 6-methoxyquinoline (B18371) analogues can act as potent inhibitors of P-glycoprotein (P-gp), a protein that pumps chemotherapy drugs out of cancer cells. uni.lu By inhibiting P-gp, these compounds could potentially restore the effectiveness of conventional anticancer treatments.

Furthermore, the 6-methoxyquinoline moiety is a crucial component in antimalarial drug research. Hybrid molecules incorporating 8-amino-6-methoxyquinoline (B117001) have been synthesized and tested for their activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. molbase.com

Table 2: Investigated Biological Activities of 6-Methoxy-Quinoline/Quinolinone Derivatives

| Derivative Class | Investigated Activity | Research Focus |

|---|---|---|

| 6-methoxy-2-arylquinolines | P-glycoprotein (P-gp) Inhibition | Overcoming multidrug resistance in cancer. uni.lu |

| 8-Amino-6-methoxyquinoline Hybrids | Antiplasmodial | Development of new antimalarial agents. molbase.com |

| 4-alkoxy-2-aryl-6,7-dimethoxyquinolines | Topoisomerase I Inhibition | Discovery of novel anticancer agents. nist.gov |

Purpose and Scope of the Research Outline on 2(1H)-Quinolinone, 1-ethyl-6-methoxy-

The purpose of this article is to provide a structured and scientifically grounded overview of the chemical compound 2(1H)-Quinolinone, 1-ethyl-6-methoxy-. The scope begins with the foundational history and broad significance of its parent quinolinone class, establishing the chemical context from which this specific molecule emerges. It then details the importance of the 2(1H)-quinolinone core as a privileged scaffold in heterocyclic chemistry and preclinical research. Finally, the article narrows its focus to the current research landscape relevant to the title compound, drawing on patent literature to highlight its specific industrial interest and on academic studies of closely related 6-methoxy derivatives to illuminate the emerging therapeutic areas in which this structural motif is being actively investigated.

Structure

3D Structure

Properties

CAS No. |

63816-12-6 |

|---|---|

Molecular Formula |

C12H13NO2 |

Molecular Weight |

203.24 g/mol |

IUPAC Name |

1-ethyl-6-methoxyquinolin-2-one |

InChI |

InChI=1S/C12H13NO2/c1-3-13-11-6-5-10(15-2)8-9(11)4-7-12(13)14/h4-8H,3H2,1-2H3 |

InChI Key |

WKVCBZANWYZBAS-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C2=C(C=CC1=O)C=C(C=C2)OC |

Origin of Product |

United States |

Computational and Theoretical Investigations of 2 1h Quinolinone, 1 Ethyl 6 Methoxy

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Conformational Analysis

Density Functional Theory (DFT) is a robust computational method used to predict the three-dimensional structure of molecules. nih.gov For 2(1H)-Quinolinone, 1-ethyl-6-methoxy-, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-31G(d,p), would be employed to find the most stable (lowest energy) geometric arrangement of its atoms. nih.gov This process involves optimizing the bond lengths, bond angles, and dihedral angles.

Conformational analysis would focus on the rotation around the single bonds of the ethyl and methoxy (B1213986) groups. By systematically rotating these groups and calculating the energy of each resulting conformation, a potential energy surface can be mapped out to identify the global and local energy minima, which represent the most stable conformations of the molecule.

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors

The electronic and reactive properties of a molecule are largely governed by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net

HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy level indicates a greater propensity for electron donation.

LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy level suggests a greater capacity for electron acceptance.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more likely to be reactive. From these energies, various reactivity descriptors such as electronegativity, chemical hardness, and softness can be calculated to further quantify the molecule's reactive nature.

Table 1: Hypothetical Frontier Molecular Orbital Data (Note: This table is illustrative and not based on published data for the specific compound.)

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -6.20 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.85 | Energy of the Lowest Unoccupied Molecular Orbital |

Electrostatic Potential Surface (EPS) Mapping and Molecular Charge Distribution

The Molecular Electrostatic Potential (MEP or EPS) surface provides a visual representation of the charge distribution within a molecule. researchgate.net It is mapped onto the electron density surface, using colors to denote different potential values.

Red regions: Indicate areas of negative electrostatic potential, typically associated with lone pairs of electrons on electronegative atoms (like the oxygen atoms in the carbonyl and methoxy groups). These are sites susceptible to electrophilic attack.

Blue regions: Indicate areas of positive electrostatic potential, usually found around hydrogen atoms attached to electronegative atoms. These are sites susceptible to nucleophilic attack.

Green regions: Represent areas of neutral or near-zero potential.

Analysis of the EPS map for 2(1H)-Quinolinone, 1-ethyl-6-methoxy- would reveal the locations of its electron-rich and electron-poor regions, offering critical insights into its intermolecular interaction patterns and sites of reactivity.

Molecular Dynamics Simulations and Conformational Landscape

While quantum mechanics is ideal for studying static electronic properties, molecular dynamics (MD) simulations are used to explore the dynamic behavior and conformational flexibility of a molecule over time. nih.gov

Exploration of Conformational Space and Energy Minima for 2(1H)-Quinolinone, 1-ethyl-6-methoxy-

MD simulations would be used to explore the vast conformational space of 2(1H)-Quinolinone, 1-ethyl-6-methoxy-. By simulating the molecule's motion over a period of time (from nanoseconds to microseconds), it is possible to observe transitions between different conformations. This allows for a more comprehensive identification of stable and metastable energy minima than static DFT calculations alone. The results can be visualized through a Ramachandran-like plot of key dihedral angles, showing the most frequently visited conformational states.

Dynamic Behavior and Flexibility Analysis in Different Environments

The behavior of a molecule can change significantly depending on its environment. MD simulations can be performed with the molecule in a vacuum (gas phase) or surrounded by explicit solvent molecules (e.g., water, ethanol) to mimic solution-phase conditions. nih.gov By analyzing the trajectory of the simulation, researchers can assess the flexibility of different parts of the molecule, such as the quinolinone core versus the ethyl and methoxy side chains. Root Mean Square Fluctuation (RMSF) plots are often generated to quantify the average displacement of each atom from its mean position, highlighting the most rigid and most flexible regions of the molecule.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

In Silico Prediction of Macromolecular Interactions

The biological effects of a molecule are often predicated on its ability to bind to specific macromolecular targets, such as enzymes or receptors. In silico methods provide a means to predict and analyze these interactions at a molecular level, offering insights that can guide the design of more potent and selective compounds.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently employed to understand how a small molecule, or ligand, might interact with the binding site of a protein. For a compound like 2(1H)-Quinolinone, 1-ethyl-6-methoxy-, docking studies would commence with the selection of relevant biological targets. Given the known activities of other quinolinone derivatives, potential targets could include bacterial DNA gyrase, various protein kinases, or receptors implicated in cell signaling pathways.

The process involves generating a three-dimensional structure of 2(1H)-Quinolinone, 1-ethyl-6-methoxy- and docking it into the computationally-defined binding pocket of the target protein. The docking algorithm then samples a vast number of possible conformations and orientations of the ligand within the binding site, scoring them based on a force field that estimates the binding affinity.

The output of a molecular docking simulation provides a wealth of information beyond just a binding score. A detailed analysis of the predicted binding pose can reveal the specific molecular interactions that stabilize the ligand-protein complex. For 2(1H)-Quinolinone, 1-ethyl-6-methoxy-, this would involve identifying key interactions such as:

Hydrogen Bonds: The methoxy group and the carbonyl oxygen of the quinolinone ring are potential hydrogen bond acceptors, while the aromatic rings could interact with amino acid residues capable of pi-stacking.

Hydrophobic Interactions: The ethyl group and the quinolinone core can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

By examining the docked conformation, researchers can identify the key amino acid residues that form these interactions. This information is critical for understanding the basis of molecular recognition and for designing modifications to the ligand that could enhance binding affinity or selectivity.

The binding energy, a quantitative measure of the strength of the interaction, is also calculated. While these calculated energies are approximations, they are invaluable for comparing the binding of different ligands to the same target. A representative table illustrating the kind of data generated from such a study is provided below, based on hypothetical interactions with a generic kinase active site.

| Interaction Type | Interacting Ligand Moiety | Key Amino Acid Residue | Estimated Contribution to Binding Energy (kcal/mol) |

| Hydrogen Bond | Carbonyl Oxygen | Lysine (LYS) 72 | -2.5 |

| Hydrogen Bond | Methoxy Oxygen | Aspartic Acid (ASP) 184 | -2.0 |

| Pi-Stacking | Quinolinone Ring System | Phenylalanine (PHE) 168 | -1.5 |

| Hydrophobic Interaction | Ethyl Group | Leucine (LEU) 120 | -1.0 |

| Hydrophobic Interaction | Aromatic Ring | Valine (VAL) 57 | -0.8 |

This table is illustrative and does not represent actual experimental data for 2(1H)-Quinolinone, 1-ethyl-6-methoxy-.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling (Theoretical Framework)

QSAR and QSPR are computational modeling methodologies that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. These models are powerful tools for predicting the activity of untested compounds and for optimizing lead structures in drug discovery.

The foundation of any QSAR/QSPR model is the numerical representation of the molecular structure in the form of molecular descriptors. These descriptors can be categorized into several classes:

1D Descriptors: Based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: Derived from the 2D representation of the molecule, including topological indices, connectivity indices, and counts of specific structural fragments.

3D Descriptors: Calculated from the 3D conformation of the molecule, such as molecular shape indices and solvent-accessible surface area.

Physicochemical Descriptors: Properties like logP (lipophilicity), molar refractivity, and polarizability.

For a series of quinolinone analogues, a large number of these descriptors would be calculated for each molecule. A crucial subsequent step is feature selection, where the most relevant descriptors that correlate with the biological activity of interest are identified. This is essential to avoid overfitting the model and to ensure its predictive power. Various statistical methods, such as genetic algorithms or stepwise multiple linear regression, are employed for this purpose. For instance, a QSAR study on quinolinone-based thiosemicarbazones identified van der Waals volume, electron density, and electronegativity as pivotal for their antituberculosis activity. nih.gov

Once the relevant descriptors have been selected, a mathematical model is developed to correlate these descriptors with the observed biological activity. A variety of statistical and machine learning methods can be used to build these models, including:

Multiple Linear Regression (MLR): Creates a linear equation that relates the descriptors to the activity.

Partial Least Squares (PLS): A regression method suitable for cases where the number of descriptors is large and they are correlated.

Support Vector Machines (SVM): A machine learning method that can handle complex, non-linear relationships.

Artificial Neural Networks (ANN): A powerful machine learning technique inspired by the structure of the human brain.

The predictive performance of the developed QSAR model is rigorously evaluated using statistical metrics such as the coefficient of determination (R²), the cross-validated R² (Q²), and the root mean square error (RMSE). A robust and validated QSAR model can then be used to predict the biological activity of new, unsynthesized quinolinone derivatives, thereby prioritizing the most promising candidates for synthesis and experimental testing. Studies on quinoline (B57606) derivatives have successfully employed these techniques to develop predictive models for anticancer and antimicrobial activities. ontosight.airesearchgate.net

A hypothetical QSAR model for a series of quinolinone analogues might take the following linear form:

pIC50 = c0 + c1(LogP) + c2(Molecular_Weight) + c3*(Topological_Polar_Surface_Area)

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and c0, c1, c2, and c3 are the regression coefficients determined from the model fitting.

Below is an example of a data table that would be used to build such a model.

| Compound | pIC50 (Experimental) | LogP (Descriptor 1) | Molecular Weight (Descriptor 2) | Topological Polar Surface Area (Descriptor 3) | pIC50 (Predicted by Model) |

| Analogue 1 | 6.5 | 2.1 | 250.3 | 45.2 | 6.4 |

| Analogue 2 | 7.1 | 2.5 | 264.3 | 48.1 | 7.0 |

| Analogue 3 | 5.9 | 1.8 | 236.2 | 42.5 | 6.0 |

| ... | ... | ... | ... | ... | ... |

| 2(1H)-Quinolinone, 1-ethyl-6-methoxy- | (To be predicted) | (Calculated) | (Calculated) | (Calculated) | (Predicted) |

This table is illustrative and does not represent actual experimental data.

Biological Activity and Mechanistic Studies of 2 1h Quinolinone, 1 Ethyl 6 Methoxy Excluding Human Clinical Data

In Vitro Investigations of Cellular and Subcellular Effects

Extensive literature searches did not yield specific studies on the in vitro effects of 2(1H)-Quinolinone, 1-ethyl-6-methoxy- on cellular and subcellular systems. Consequently, there is no available data to report for the following subsections.

Enzyme Inhibition or Activation Studies in Cell-Free Systems

No published research was found detailing the inhibitory or activating effects of 2(1H)-Quinolinone, 1-ethyl-6-methoxy- on isolated enzymes in cell-free assays.

Receptor Binding Assays and Ligand-Target Interactions in Isolated Systems

There is a lack of available scientific literature investigating the binding affinity and interaction of 2(1H)-Quinolinone, 1-ethyl-6-methoxy- with specific cellular receptors in isolated systems.

Modulation of Intracellular Signaling Pathways in Non-Human Cell Lines

No studies were identified that specifically examined the modulatory effects of 2(1H)-Quinolinone, 1-ethyl-6-methoxy- on intracellular signaling pathways in non-human cell lines.

Effects on Cellular Processes (e.g., Cell Proliferation, Apoptosis, Autophagy) in Non-Human Cellular Models

There is no available research data on the effects of 2(1H)-Quinolinone, 1-ethyl-6-methoxy- on cellular processes such as proliferation, apoptosis, or autophagy in non-human cellular models.

Pharmacodynamic and Pharmacokinetic Studies in Pre-clinical Animal Models

Comprehensive searches of scientific databases did not retrieve any preclinical animal studies on the pharmacodynamics or pharmacokinetics of 2(1H)-Quinolinone, 1-ethyl-6-methoxy-.

Assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

No data from preclinical animal models is available regarding the absorption, distribution, metabolism, and excretion (ADME) profile of 2(1H)-Quinolinone, 1-ethyl-6-methoxy-.

Target Engagement and Biomarker Modulation in Rodent or Other Animal Models

Currently, there is a notable absence of published studies detailing the target engagement and biomarker modulation of 2(1H)-Quinolinone, 1-ethyl-6-methoxy- in rodent or other animal models. Research into how this specific compound interacts with its putative biological targets in a whole-organism context, and the subsequent changes in physiological or pathological markers, has not been documented in the available scientific literature.

Efficacy and Pharmacological Activity in Animal Disease Models

Similarly, the scientific literature lacks reports on the efficacy and pharmacological activity of 2(1H)-Quinolinone, 1-ethyl-6-methoxy- in established animal models of disease. While the broader quinolinone class has been investigated for various therapeutic applications, the in vivo effects of this particular derivative remain uncharacterized.

Elucidation of Molecular Mechanisms of Action

The molecular mechanisms of action for 2(1H)-Quinolinone, 1-ethyl-6-methoxy- are yet to be fully elucidated. The following subsections address the current status of research into its direct molecular targets and downstream cellular effects.

Identification and Validation of Direct Molecular Targets through Biochemical and Biophysical Methods

There are no available studies that have utilized biochemical or biophysical methods to identify and validate the direct molecular targets of 2(1H)-Quinolinone, 1-ethyl-6-methoxy-. The specific proteins or other biomolecules with which this compound directly interacts to exert its biological effects have not been identified.

Investigation of Downstream Cellular Responses and Pathway Perturbations

Investigations into the downstream cellular responses and the perturbation of signaling pathways following treatment with 2(1H)-Quinolinone, 1-ethyl-6-methoxy- have not been reported. The impact of this compound on cellular functions and intracellular signaling cascades is an area that requires future research.

Transcriptomic and Proteomic Profiling in Model Systems to Understand Global Cellular Impact

To date, no transcriptomic or proteomic profiling studies have been published for 2(1H)-Quinolinone, 1-ethyl-6-methoxy-. Consequently, a global understanding of the cellular impact of this compound at the level of gene expression and protein abundance in any model system is not available.

Structure-Mechanism Relationship Investigations for 2(1H)-Quinolinone, 1-ethyl-6-methoxy-

Specific structure-mechanism relationship investigations for 2(1H)-Quinolinone, 1-ethyl-6-methoxy- have not been detailed in the scientific literature. While structure-activity relationships (SARs) are a common theme in the study of quinolinone derivatives, dedicated studies linking the specific structural features of the 1-ethyl and 6-methoxy substitutions to a defined mechanism of action are not available.

Systematic Structural Modifications at Key Positions of the Quinolinone Core

The quinolinone ring system offers several positions for chemical modification, each providing a unique opportunity to modulate the compound's physicochemical properties and its interaction with biological targets. Key positions for derivatization include the N1-position of the pyridinone ring, the C5, C7, and C8 positions of the benzenoid ring, and the C6-methoxy group.

The substituent at the N1-position is known to be a critical determinant of activity in many quinolinone series. Modifications at this position can influence the compound's conformation, lipophilicity, and potential for hydrogen bonding. The parent ethyl group in 1-ethyl-6-methoxy-2(1H)-quinolinone provides a baseline for exploring the impact of various alkyl and cyclic moieties.

Alkyl Chain Variation: The length and branching of the N1-alkyl chain can significantly affect biological activity. Increasing the chain length from ethyl to propyl or butyl typically enhances lipophilicity, which may lead to improved cell membrane permeability and target engagement. However, excessive chain length can also introduce steric hindrance or reduce aqueous solubility, potentially diminishing activity.

Cyclization: Replacing the linear ethyl group with a cyclic moiety, such as a cyclopropyl or cyclobutyl group, introduces conformational rigidity. In related quinolone scaffolds, the introduction of an N1-cyclopropyl group has been shown to be more advantageous for potency compared to an ethyl group. This enhancement is often attributed to the unique electronic properties and the fixed spatial orientation of the cyclopropyl ring, which can lead to more favorable interactions within a target's binding pocket.

Table 1: Effect of N1-Position Modification on Hypothetical Biological Activity

| Compound ID | N1-Substituent | Expected Change in Lipophilicity | Postulated Impact on Activity |

|---|---|---|---|

| Parent | -CH₂CH₃ (Ethyl) | Baseline | Baseline activity |

| 1a | -CH₃ (Methyl) | Decrease | May decrease activity due to reduced van der Waals interactions |

| 1b | -(CH₂)₂CH₃ (n-Propyl) | Increase | Potential for increased activity due to enhanced lipophilicity |

| 1c | -CH(CH₃)₂ (Isopropyl) | Increase | May introduce steric clash, potentially reducing activity |

| 1d | Cyclopropyl | Slight Increase | Potential for significantly increased activity |

The benzenoid portion of the quinolinone core presents multiple sites for substitution (C5, C7, and C8) that can be used to fine-tune the electronic and steric properties of the molecule. The electron-donating nature of the existing 6-methoxy group influences the reactivity and properties of the entire ring system.

Halogenation: Introducing halogen atoms (F, Cl, Br) at the C5, C7, or C8 positions is a common strategy in medicinal chemistry. Halogens can alter the electronic distribution within the aromatic ring and increase lipophilicity. A fluorine atom, for instance, can serve as a bioisostere for a hydrogen atom and may form favorable hydrogen bonds or dipole interactions with a target protein. In some quinoline (B57606) series, methoxy (B1213986) substitution at C6 has been shown to direct functionalization toward the C5 position.

Alkylation and Hydroxylation: The addition of small alkyl groups (e.g., methyl) or hydroxyl groups can also modulate activity. Methyl groups can enhance binding through hydrophobic interactions, while hydroxyl groups can act as hydrogen bond donors and acceptors, potentially forming key interactions with a biological target. For example, studies on related quinolines have highlighted the importance of substitutions at the C7 position for modulating biological activity.

Table 2: Effect of Benzenoid Ring Substitution on Hypothetical Biological Activity

| Compound ID | Modification | Substituent Position | Expected Effect | Postulated Impact on Activity |

|---|---|---|---|---|

| Parent | None | - | Baseline | Baseline activity |

| 2a | Halogenation | C7-F | Increased lipophilicity, potential H-bonding | May enhance target binding and cell permeability |

| 2b | Halogenation | C5-Cl | Increased lipophilicity, steric bulk | Activity change dependent on binding pocket size |

| 2c | Alkylation | C8-CH₃ | Increased hydrophobicity | May improve activity via hydrophobic interactions |

| 2d | Hydroxylation | C7-OH | Increased polarity, H-bonding potential | Could increase activity if H-bonding is favorable |

The 6-methoxy group is an important feature, acting as a hydrogen bond acceptor and influencing the electronic character of the benzenoid ring. Modifying this group can have a profound impact on the molecule's properties.

Bioisosteric Replacement: Bioisosteres are functional groups that possess similar physicochemical properties and can elicit similar biological responses. Replacing the 6-methoxy group (-OCH₃) with classical or non-classical bioisosteres can improve metabolic stability, modulate activity, and alter pharmacokinetics. cambridgemedchemconsulting.com Common replacements include:

Hydroxyl (-OH): Increases polarity and introduces hydrogen-bonding donor capability.

Fluoro (-F): A common replacement that can block metabolic oxidation and alter electronic properties, though it generally increases lipophilicity compared to a methoxy group. chemrxiv.org

Methylthio (-SCH₃): A classical bioisostere that is larger and more lipophilic than the methoxy group.

Amino (-NH₂) or Methylamino (-NHCH₃): Introduces hydrogen bond donor capabilities and can significantly alter basicity.

Homologation: Extending the alkyl chain of the ether (e.g., to an ethoxy or propoxy group) increases lipophilicity and steric bulk. This modification can probe the size of the binding pocket and enhance hydrophobic interactions, potentially leading to increased potency, provided the larger group can be accommodated by the target. Studies on certain organoselenium compounds have shown that a 6-methoxy substituent can improve activity by preventing unwanted side reactions and influencing electronic effects.

Impact of Substituent Effects on Biological Activity and Selectivity

The biological activity of the 1-ethyl-6-methoxy-2(1H)-quinolinone analogues is governed by a combination of electronic, steric, and hydrophobic factors. A systematic analysis of these contributions is essential for understanding the SAR and for designing more potent and selective compounds.

Electronic Effects: The electronic nature of substituents on the benzenoid ring influences the electron density of the quinolinone system. The parent 6-methoxy group is an electron-donating group (EDG) through resonance, which activates the ring. nih.gov Introducing electron-withdrawing groups (EWGs), such as halogens or a nitro group, at other positions (e.g., C5, C7) will decrease the electron density of the aromatic ring. These changes can affect how the molecule interacts with its biological target, for instance, by altering the strength of π-π stacking interactions or hydrogen bonds.

Steric Contributions: The size and shape of substituents (steric effects) are critical for ensuring a proper fit within the target's binding site. Bulky substituents at the N1-position or on the benzenoid ring can cause steric clashes that prevent optimal binding and reduce activity. Conversely, a well-placed substituent that occupies a specific hydrophobic pocket can significantly enhance binding affinity. The rigid structure of a cyclopropyl group at the N1 position, for example, can be more beneficial than a flexible ethyl chain if it orients the molecule correctly for target interaction.

N1-Position: Increasing the length of the N1-alkyl chain directly increases lipophilicity.

Benzenoid Ring: Adding halogens or alkyl groups increases lipophilicity, while adding polar groups like hydroxyls decreases it.

6-Position: Replacing the 6-methoxy group with a larger alkoxy group (homologation) increases lipophilicity. Bioisosteric replacement with fluorine also typically increases lipophilicity compared to the methoxy parent, while replacement with a hydroxyl group decreases it significantly. chemrxiv.org

A parabolic relationship often exists between lipophilicity and biological activity. While a certain level of lipophilicity is required for the compound to cross biological membranes and reach its target, excessively high lipophilicity can lead to poor aqueous solubility, increased metabolic breakdown, and non-specific binding. Therefore, optimizing the lipophilicity by balancing different substituents is a critical aspect of the SAR for this class of compounds.

Table 3: Summary of Substituent Effects on Physicochemical Properties and Activity

| Modification Site | Type of Modification | Impact on Lipophilicity (log P) | Impact on Electronics | Potential Biological Outcome |

|---|---|---|---|---|

| N1-Position | Alkyl chain elongation | Increase | Minimal | Increased potency to an optimal length, then decrease |

| N1-Position | Cyclization (e.g., cyclopropyl) | Slight Increase | Favorable electronic effects | Often enhances potency due to conformational rigidity |

| Benzenoid Ring | Halogenation | Increase | Electron-withdrawing | May improve binding affinity and metabolic stability |

| Benzenoid Ring | Hydroxylation | Decrease | Electron-donating | May improve activity via H-bonding, but can reduce permeability |

| 6-Position | Homologation (e.g., -OCH₂CH₃) | Increase | Similar to -OCH₃ | Probes for larger hydrophobic pockets; may increase potency |

| 6-Position | Bioisosteric Replacement (-F) | Increase | Electron-withdrawing | Blocks metabolism; alters electronics |

| 6-Position | Bioisosteric Replacement (-OH) | Decrease | Electron-donating | Adds H-bond donor; increases polarity |

Potential Non Biological Chemical Applications and Material Science Research

Application of 2(1H)-Quinolinone, 1-ethyl-6-methoxy- as Chemical Probes in Research

While specific studies detailing the use of 2(1H)-Quinolinone, 1-ethyl-6-methoxy- as a chemical probe are not extensively documented, the broader class of quinolinone derivatives has shown significant promise in this area. These compounds are frequently investigated as fluorescent probes for the detection of various analytes, including metal ions. The quinoline (B57606) core's inherent fluorescence can be modulated by interaction with specific ions, leading to a detectable change in the emission spectrum.

For instance, quinoline-based fluorescent probes have been successfully developed for the selective detection of copper ions (Cu²⁺) in partially aqueous mediums. rsc.orgfrontiersin.orgnih.govresearchgate.net These probes often exhibit a "turn-off" fluorescence response upon binding with Cu²⁺, demonstrating high selectivity and sensitivity over other metal ions. researchgate.net The mechanism often involves the coordination of the metal ion with heteroatoms within the quinolinone structure, which perturbs the electronic state of the fluorophore.

Furthermore, quinoline-tagged fluorescent organic probes have been designed for sensing nitro-phenolic compounds and zinc ions (Zn²⁺) at parts-per-billion (ppb) levels. rsc.org The design of these probes often incorporates specific chelating moieties that enhance the selectivity and sensitivity towards the target analyte. Given the structural similarities, it is plausible that 2(1H)-Quinolinone, 1-ethyl-6-methoxy- could be functionalized to create novel chemical probes for various analytical applications.

Use as Building Blocks and Synthons in the Synthesis of More Complex Organic Molecules

The quinolinone scaffold is a valuable building block in organic synthesis, providing a robust framework for the construction of more complex heterocyclic compounds. iaea.org Various synthetic methodologies have been developed to functionalize the quinolinone ring system, allowing for the introduction of diverse substituents and the creation of novel molecular architectures.

Exploration in Material Science Research

Quinolinone derivatives are actively being explored in material science due to their promising electronic and photophysical properties. Their applications span from organic light-emitting diodes (OLEDs) to fluorescent sensors.

The photophysical properties of quinolinone derivatives are of significant interest. Studies on 6-methoxyquinoline (B18371) (a related compound) have shown that its absorption and fluorescence spectra are influenced by the solvent polarity. researchgate.netresearchgate.net The fluorescence emission of 6-methoxyquinoline has been observed to undergo a red shift with increasing solvent polarity. researchgate.net

Research on various 6-methoxy- and 6,7-dimethoxycarbostyrils (2-quinolinones) has revealed that the position of the methoxy (B1213986) group significantly affects the fluorescence wavelength, quantum yield, and Stokes shift. sciforum.net For instance, molecules with methoxy groups have shown excitation/emission maxima around 370/430 nm. sciforum.net The introduction of different substituents at various positions on the quinolinone ring can further tune these properties. For example, introducing a cyano group at the 3-position of a 6-methoxy derivative can cause a significant red shift in the fluorescence wavelength of about 100 nm, moving the emission to the green region (around 540 nm), although this may also lead to a decrease in the fluorescence quantum yield. sciforum.net

The fluorescence quantum yield, which is the ratio of photons absorbed to photons emitted through fluorescence, is a critical parameter for these applications. uci.edu It provides insight into the efficiency of the fluorescence process versus non-radiative deactivation pathways. uci.edu

Below is a hypothetical data table illustrating the potential photophysical properties of 2(1H)-Quinolinone, 1-ethyl-6-methoxy- in different solvents, based on the trends observed for related compounds.

| Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (ΦF) |

|---|---|---|---|---|

| Cyclohexane | 340 | 390 | 50 | 0.25 |

| Dioxane | 342 | 405 | 63 | 0.30 |

| Ethanol | 345 | 420 | 75 | 0.40 |

| Acetonitrile | 343 | 415 | 72 | 0.35 |

| Water | 348 | 430 | 82 | 0.15 |

The favorable photophysical properties of quinolinone derivatives make them attractive candidates for use in organic optoelectronic devices, particularly OLEDs. dergipark.org.trmdpi.com Quinoline and its derivatives are known for their electron-transporting capabilities, which is a crucial property for efficient OLED performance. rsc.org The development of quinoline-based materials for OLEDs is an active area of research, with studies focusing on synthesizing derivatives with improved efficiency, color purity, and stability. mdpi.comrsc.orgacs.org For example, quinoline-based TADF (thermally activated delayed fluorescence) emitters have been developed for efficient non-doped OLEDs. rsc.org

In the realm of fluorescent sensors, as mentioned earlier, the quinolinone scaffold is highly versatile. The ability to modify the structure and introduce specific recognition units allows for the design of sensors for a wide range of analytes. Quinoline-based fluorescent probes have been developed for the detection of metal ions such as Cu²⁺ and Zn²⁺. rsc.orgfrontiersin.orgnih.govresearchgate.netrsc.org The sensitivity and selectivity of these sensors can be fine-tuned by altering the substituents on the quinolinone ring.

Future Research Directions and Unanswered Questions

Exploration of Novel and Highly Efficient Synthetic Methodologies for Quinolinone Scaffolds

The synthesis of quinolinone derivatives has been a subject of extensive research, with various methods developed over the years. nih.govorganic-chemistry.org However, the pursuit of more efficient, cost-effective, and environmentally friendly synthetic routes remains a critical goal. Future research in this area for scaffolds like 2(1H)-Quinolinone, 1-ethyl-6-methoxy- should focus on several key aspects:

Green Chemistry Approaches: Traditional methods for quinoline (B57606) synthesis can involve harsh reaction conditions and the use of hazardous reagents. benthamdirect.com Future methodologies should prioritize the use of greener solvents, catalysts, and energy sources, such as microwave-assisted benthamdirect.com and ultrasound-irradiated reactions. nih.gov

Catalyst Innovation: The development of novel catalysts, including organocatalysts and metal-based catalysts, can significantly improve reaction yields and selectivity. rsc.org Research into catalysts that can facilitate the synthesis of specifically substituted quinolinones like the 1-ethyl-6-methoxy derivative is highly desirable.

One-Pot and Multi-Component Reactions: Cascade reactions that allow for the synthesis of complex molecules in a single step are highly efficient. organic-chemistry.org Exploring one-pot methodologies for the synthesis of 2(1H)-Quinolinone, 1-ethyl-6-methoxy- and its analogues could streamline the production process and reduce waste.

| Synthetic Strategy | Potential Advantages | Relevant Research Area |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, cleaner reactions. | Green Chemistry |

| Novel Organocatalysis | Avoids toxic heavy metals, often milder reaction conditions. | Catalyst Development |

| Multi-Component Reactions | High atom economy, simplified purification processes. | Process Optimization |

Deeper Mechanistic Insights into Cellular and Molecular Interactions

Understanding how 2(1H)-Quinolinone, 1-ethyl-6-methoxy- interacts with biological systems at the molecular level is paramount for its development as a therapeutic agent or research tool. Future investigations should aim to elucidate its mechanism of action through a combination of experimental and computational approaches. Key areas of focus include:

Target Identification and Validation: Identifying the specific cellular targets of this compound is a primary objective. Techniques such as affinity chromatography, proteomics, and genetic screening can be employed to pinpoint its binding partners.

Pathway Analysis: Once a target is identified, it is crucial to understand the downstream effects on cellular signaling pathways. Quinoline derivatives have been shown to modulate pathways involved in cancer and inflammation. nih.govnih.gov

Structural Biology: Obtaining crystal structures of 2(1H)-Quinolinone, 1-ethyl-6-methoxy- in complex with its biological target(s) would provide invaluable insights into the precise binding interactions and facilitate structure-based drug design.

Integration of Advanced Computational Chemistry and Artificial Intelligence in Quinolinone Research

The synergy between computational chemistry and artificial intelligence (AI) is revolutionizing drug discovery. bpasjournals.comnih.govjsr.org Applying these advanced tools to the study of 2(1H)-Quinolinone, 1-ethyl-6-methoxy- can accelerate research and provide predictive insights.

Predictive Modeling: AI and machine learning algorithms can be trained on existing data for quinolinone derivatives to predict the biological activity, toxicity, and pharmacokinetic properties of novel analogues. mdpi.com

Virtual Screening: Large chemical libraries can be virtually screened to identify other quinolinone-based compounds with potentially improved activity or different target profiles.

De Novo Design: Generative AI models can be used to design entirely new quinolinone derivatives with optimized properties for a specific biological target. nih.gov

| Computational Approach | Application in Quinolinone Research | Potential Outcome |

| Molecular Docking | Predicting the binding mode of the compound to its target. | Understanding structure-activity relationships. |

| Molecular Dynamics Simulations | Simulating the dynamic behavior of the compound-target complex. | Assessing binding stability and conformational changes. |

| Machine Learning | Predicting ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. | Early identification of drug-like candidates. |

Identification of Unexplored Biological Targets or Pathways Modulated by 2(1H)-Quinolinone, 1-ethyl-6-methoxy-

While the quinoline scaffold is present in drugs targeting a variety of diseases, wikipedia.org there remains a vast landscape of unexplored biological targets. A systematic investigation into the broader biological effects of 2(1H)-Quinolinone, 1-ethyl-6-methoxy- could uncover novel therapeutic applications.

Phenotypic Screening: High-content screening approaches using diverse cell lines can reveal unexpected biological activities and provide clues to new mechanisms of action.

Chemoproteomics: This technique can be used to identify the full spectrum of proteins that interact with the compound within a cell, potentially revealing off-target effects or new therapeutic targets.

Exploration of New Disease Areas: Given the diverse activities of quinolones, ontosight.ai this compound could be tested in models of diseases beyond the traditional areas of cancer and infectious diseases, such as neurodegenerative disorders or metabolic diseases.

Potential for Multipurpose Academic Applications

Beyond its potential as a therapeutic agent, 2(1H)-Quinolinone, 1-ethyl-6-methoxy- could serve as a valuable tool for basic research.

Molecular Probes: With appropriate modifications, this quinolinone derivative could be developed into a fluorescent or chemical probe to study specific biological processes or to visualize cellular structures. nih.govacs.org

Components in Novel Materials: The unique photophysical or electronic properties of quinoline-based compounds could be exploited in the development of new materials for applications in electronics or photonics. mdpi.comresearchgate.net

Pharmacological Tool Compound: A well-characterized quinolinone derivative can serve as a standard tool compound for researchers studying a particular biological pathway or target, facilitating the validation of new hypotheses.

Conclusion and Outlook

Summary of Key Research Findings and Progress on 2(1H)-Quinolinone, 1-ethyl-6-methoxy-

Intensive searches of scientific literature and chemical databases reveal a notable scarcity of specific research focused exclusively on 2(1H)-Quinolinone, 1-ethyl-6-methoxy-. While the broader quinolinone scaffold is a subject of extensive investigation in medicinal chemistry, this particular derivative has not been the primary subject of dedicated studies. Research on closely related analogs, however, allows for postulation regarding its potential chemical behavior and biological relevance.

Studies on various 6-methoxy-quinolinone derivatives have highlighted the significance of the methoxy (B1213986) group at the C6 position, which can influence the molecule's electronic properties and its interactions with biological targets. Similarly, the N-alkylation, in this case with an ethyl group, is a common strategy in medicinal chemistry to modulate pharmacokinetic properties such as solubility, metabolic stability, and cell permeability. The combination of these two substituents on the quinolinone core represents a unique chemical entity. While direct experimental data is not available, the synthesis of this compound is theoretically achievable through established synthetic routes for N-alkylated quinolinones, potentially involving the alkylation of 6-methoxy-2(1H)-quinolinone with an ethyl halide.

Broader Implications for Heterocyclic Chemistry and Pre-clinical Discovery Research

The study of specific, yet under-investigated, heterocyclic compounds like 2(1H)-Quinolinone, 1-ethyl-6-methoxy- holds significant implications for the fields of heterocyclic chemistry and preclinical drug discovery. The quinolinone core is recognized as a "privileged structure," meaning it is capable of binding to multiple, diverse biological targets. nii.ac.jp Therefore, the synthesis and characterization of novel derivatives contribute to the expansion of chemical space available for screening against various diseases.

The exploration of this compound would provide valuable structure-activity relationship (SAR) data. Understanding how the combination of a 1-ethyl and a 6-methoxy group influences the biological activity of the quinolinone scaffold can guide the rational design of future compounds with enhanced potency, selectivity, or improved pharmacokinetic profiles. For instance, research on other 6-methoxyquinolines has shown their potential as P-glycoprotein inhibitors, which could have implications for overcoming multidrug resistance in cancer. nih.gov Investigating whether 2(1H)-Quinolinone, 1-ethyl-6-methoxy- shares this or other activities would be a valuable contribution.

Prospective Directions for Continued Academic Inquiry into 2(1H)-Quinolinone, 1-ethyl-6-methoxy-

Given the lack of specific research, the avenues for future academic inquiry into 2(1H)-Quinolinone, 1-ethyl-6-methoxy- are wide open. A foundational step would be the development and optimization of a reliable synthetic route to produce the compound in sufficient quantity and purity for further studies.

Once synthesized, a comprehensive characterization using modern analytical techniques (NMR, Mass Spectrometry, X-ray crystallography) would be essential to confirm its structure and understand its physicochemical properties. Following this, a broad biological screening program could be initiated to identify any potential therapeutic activities. Based on the known pharmacology of the quinolinone class, initial screens could focus on anticancer, antimicrobial, anti-inflammatory, and neuroprotective assays.

Should any promising "hits" be identified, further preclinical development could ensue, including:

Lead Optimization: Synthesizing analogs to establish a clear structure-activity relationship.

Mechanism of Action Studies: Investigating the specific biological target and pathway through which the compound exerts its effect.

In vitro ADME/Tox Profiling: Assessing the compound's absorption, distribution, metabolism, excretion, and toxicity properties.

A systematic investigation of this currently uncharacterized compound could potentially uncover novel biological activities and provide a new scaffold for therapeutic development.

Contribution of Current Research to the Field of Quinolinone Chemistry

As of now, the direct contribution of research on 2(1H)-Quinolinone, 1-ethyl-6-methoxy- to the broader field of quinolinone chemistry is minimal due to the absence of published studies. However, the potential for contribution is significant. The quinolinone ring system is a cornerstone of medicinal chemistry, with derivatives showing a vast range of pharmacological activities. nii.ac.jp

The synthesis and study of every new derivative, including 2(1H)-Quinolinone, 1-ethyl-6-methoxy-, adds a crucial data point to the collective understanding of this important heterocyclic family. It helps to delineate the boundaries of chemical space and biological activity, providing a more complete picture of how subtle structural modifications can lead to profound changes in function. The eventual characterization and biological evaluation of this compound would fill a knowledge gap and contribute to the ongoing and fruitful exploration of quinolinone chemistry.

Q & A

Q. What are the established synthetic routes for 1-ethyl-6-methoxy-2(1H)-quinolinone, and how does reaction stoichiometry influence product purity?

Methodological Answer: The synthesis of 1-ethyl-6-methoxy-2(1H)-quinolinone typically involves alkylation of 6-methoxyquinolin-2(1H)-one using ethylating agents. For example, alkylation with bromoethane or ethyl iodide under basic conditions (e.g., K₂CO₃ in DMF) can introduce the ethyl group at the N1 position. Evidence from analogous compounds (e.g., 6-methoxyquinolin-2(1H)-one derivatives) shows that stoichiometric excess (1.2–1.5 equivalents) of the alkylating agent improves yield (80% in similar reactions) while minimizing byproducts . Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product. Monitoring reaction progress with TLC or HPLC ensures optimal purity (>95%) .

Q. How can spectroscopic techniques confirm the structural identity of 1-ethyl-6-methoxy-2(1H)-quinolinone?

Methodological Answer:

- 1H NMR : Key signals include a singlet for the methoxy group (δ ~3.8 ppm, integrating for 3H) and a quartet for the ethyl group’s CH₂ (δ ~1.4–1.6 ppm for CH₃ and δ ~3.5–4.0 ppm for N-CH₂). The aromatic protons exhibit distinct coupling patterns (e.g., doublets for H-3 and H-8 in quinolinone derivatives) .

- IR : Stretching frequencies at ~1650 cm⁻¹ (C=O of quinolinone) and ~1250 cm⁻¹ (C-O of methoxy) confirm functional groups.

- Mass Spectrometry : Molecular ion peaks at m/z 217.27 (C₁₂H₁₃NO₂) validate the molecular formula .

Advanced Research Questions

Q. How does the methoxy group at C6 influence the reactivity of 2(1H)-quinolinone derivatives in electrophilic substitution reactions?

Methodological Answer: The electron-donating methoxy group at C6 directs electrophilic attacks to the C5 and C7 positions due to resonance and inductive effects. For example, nitration of 6-methoxyquinolin-2(1H)-one derivatives predominantly yields 5-nitro products, as observed in studies of similar compounds . Computational modeling (e.g., DFT calculations) can predict regioselectivity by analyzing electron density distribution. Experimental validation via X-ray crystallography or NOE NMR studies is recommended to confirm substitution patterns .

Q. What strategies can resolve contradictions in reported biological activities of 2(1H)-quinolinone derivatives with varying substituents?

Methodological Answer: Contradictions often arise from differences in assay conditions (e.g., cell lines, concentration ranges) or substituent electronic effects. A systematic approach includes:

- Structure-Activity Relationship (SAR) Studies : Compare activities of derivatives with incremental substituent changes (e.g., ethyl vs. methyl at N1). For example, neuroleptic activity in 2(1H)-quinolinones is enhanced by lipophilic substituents at N1, as shown in studies on 4-phenylpiperazinyl derivatives .

- Meta-Analysis : Aggregate data from multiple studies using standardized metrics (e.g., IC₅₀ values) to identify trends.

- Mechanistic Profiling : Use kinase inhibition assays or receptor-binding studies to clarify target specificity .

Q. How can reaction conditions be optimized for regioselective alkylation of 2(1H)-quinolinone derivatives?

Methodological Answer: Regioselectivity in alkylation depends on solvent polarity, base strength, and temperature. For N1-alkylation:

- Solvent : Polar aprotic solvents (DMF, DMSO) favor alkylation over O-alkylation due to better stabilization of the transition state.

- Base : Strong bases (e.g., NaH) deprotonate the NH group, enhancing nucleophilicity.

- Temperature : Moderate heating (60–80°C) accelerates reaction without promoting side reactions.

Example: 6-Methoxyquinolin-2(1H)-one reacted with 2-bromoacetophenone in DMF/K₂CO₃ at 80°C yielded 80% N1-alkylated product .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.